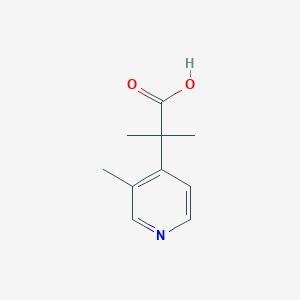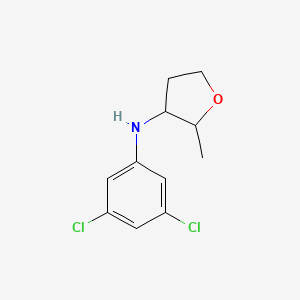amine](/img/structure/B15275334.png)
[1-(5-Bromothiophen-2-yl)ethyl](butyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)ethylamine: is an organic compound that features a brominated thiophene ring attached to an ethylamine chain, which is further substituted with a butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)ethylamine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide to yield 5-bromothiophene.
Alkylation: The brominated thiophene undergoes alkylation with ethylamine under basic conditions to form 1-(5-bromothiophen-2-yl)ethylamine.
Substitution with Butyl Group: The final step involves the substitution of the ethylamine with a butyl group, which can be achieved through a nucleophilic substitution reaction using butyl halides.
Industrial Production Methods
Industrial production of 1-(5-Bromothiophen-2-yl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or hydrogenated derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Materials Science: It is used in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological systems.
Electronics: Application in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, influencing their activity. The compound may modulate signaling pathways, leading to therapeutic effects in medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromothiophen-2-yl)ethylamine
- 1-(5-Bromothiophen-2-yl)ethylamine
- 1-(5-Bromothiophen-2-yl)ethylamine
Uniqueness
- Structural Features : The presence of a butyl group in 1-(5-Bromothiophen-2-yl)ethylamine provides unique steric and electronic properties compared to its analogs.
- Reactivity : The compound’s reactivity in substitution and coupling reactions may differ due to the butyl group’s influence on the thiophene ring.
- Applications : Its specific structure may make it more suitable for certain applications, such as in the development of organic semiconductors or as a biological probe.
Propriétés
Formule moléculaire |
C10H16BrNS |
|---|---|
Poids moléculaire |
262.21 g/mol |
Nom IUPAC |
N-[1-(5-bromothiophen-2-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C10H16BrNS/c1-3-4-7-12-8(2)9-5-6-10(11)13-9/h5-6,8,12H,3-4,7H2,1-2H3 |
Clé InChI |
RUJOVBANFACBNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(C)C1=CC=C(S1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


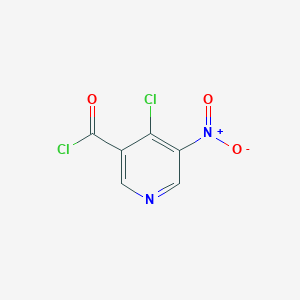
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid](/img/structure/B15275258.png)
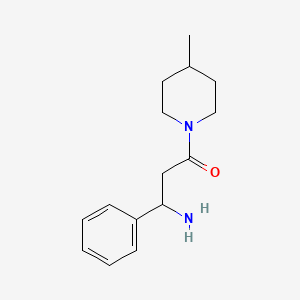
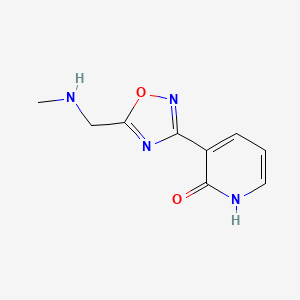
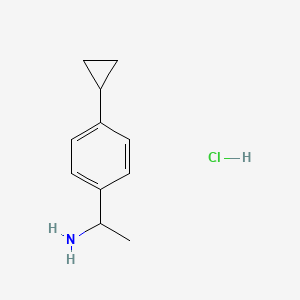
![N-methyl-N-[(1-phenyl-3-thien-2-yl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15275292.png)

![5-(Oxolan-3-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15275300.png)

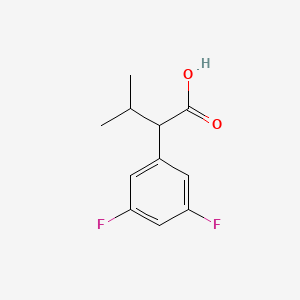
![N'-hydroxy-3-[(methylamino)methyl]benzene-1-carboximidamide](/img/structure/B15275313.png)
